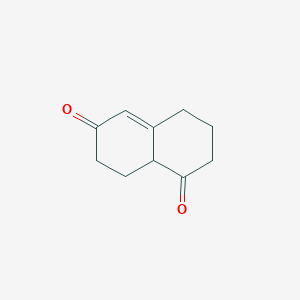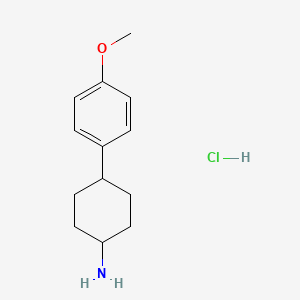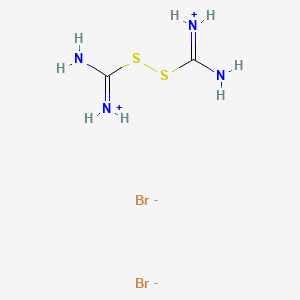![molecular formula C16H12N2O8S2 B14652078 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 53294-45-4](/img/structure/B14652078.png)
3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonic acid groups, a hydrazinylidene moiety, and a naphthalene backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-sulfobenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene moiety, leading to the formation of different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Aplicaciones Científicas De Investigación
3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. It may also interact with cellular membranes, affecting membrane permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
Zincon Monosodium Salt: A similar compound used as a colorimetric indicator for the spectrophotometric determination of zinc, mercury, and copper.
2-Carboxy-2-hydroxy-5-sulfoformazylbenzene Sodium Salt: Another related compound with similar structural features and applications.
Uniqueness
3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
53294-45-4 |
|---|---|
Fórmula molecular |
C16H12N2O8S2 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20/h1-8,19-20H,(H,21,22,23)(H,24,25,26) |
Clave InChI |
HXHKRJVFRHKUAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


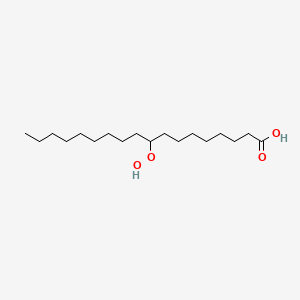
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


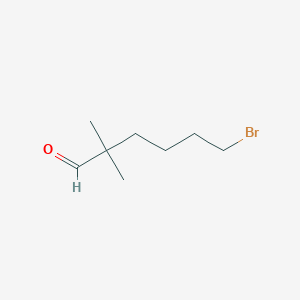
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
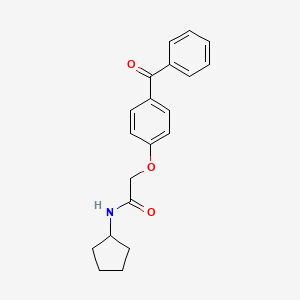
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
